N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethanesulfonyl group at position 4. This pyridazine ring is linked via a phenyl group at position 3 to a terminal 3,5-dimethylbenzamide moiety. The 3,5-dimethylbenzamide group may contribute to improved solubility and hydrogen-bonding capacity compared to ester-based analogs.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-9-8-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOVFRXFBBEARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects.
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities.
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C17H21N3O3S
- Molecular Weight: 347.43 g/mol
- LogP: 2.652
- Hydrogen Bond Acceptors: 8
- Hydrogen Bond Donors: 1
- Polar Surface Area: 73.67 Ų
The compound's biological activity can be attributed to its structural components, particularly the pyridazine ring and the sulfonamide group. These features enhance its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes that are crucial for tumor growth.
- Cell Cycle Modulation: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels, contributing to cytotoxicity in malignant cells.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human promyelocytic leukemia (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).
Table 1: Cytotoxicity Data
| Cell Line | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HL-60 | 10 | 5 |
| HSC-2 | 8 | 4 |
| HSC-3 | 12 | 6 |
| HSC-4 | 15 | 7 |
The selectivity index (SI) is calculated as the ratio of the CC50 for non-malignant cells to that for malignant cells, indicating a preference for targeting cancerous over normal cells.
Case Studies
-
Study on Tumor Selectivity:
A study reported that compounds similar to this compound showed greater toxicity towards malignant cells compared to non-malignant cells. The mechanisms involved included activation of caspases and mitochondrial depolarization leading to apoptosis . -
Interaction with Biological Targets:
Preliminary interaction studies suggest that this compound may bind to specific receptors involved in cancer progression, which could lead to the development of targeted therapies .
Comparison with Similar Compounds
Key Observations :
Pyridazine vs. Isoxazole : The target compound retains the pyridazine scaffold, whereas I-6273, I-6373, and I-6473 incorporate isoxazole rings, which are smaller and less polar. Pyridazine’s nitrogen-rich structure may enhance π-π stacking or polar interactions with target proteins compared to isoxazole derivatives .
Linker Flexibility: The rigid phenyl linker in the target compound contrasts with the flexible phenethylamino, phenethylthio, or phenethoxy linkers in the I-series.
Terminal Group : The benzamide group replaces the ethyl benzoate ester in the I-series, likely enhancing hydrogen-bonding capacity and reducing susceptibility to esterase-mediated hydrolysis.
Pharmacological and Physicochemical Implications
Binding Affinity and Selectivity
- The ethanesulfonyl group’s polarity may improve solubility and membrane permeability compared to the methyl group in I-6232 .
- The benzamide terminal group could strengthen interactions with polar residues in target binding pockets, unlike the ester group in I-series compounds, which may prioritize lipophilicity.
Metabolic Stability
Electronic and Steric Effects
- The ethanesulfonyl group’s electron-withdrawing nature may modulate the pyridazine ring’s electron density, influencing binding kinetics. In contrast, the 3-methylisoxazole in I-6373 and I-6473 introduces steric bulk without significant electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
